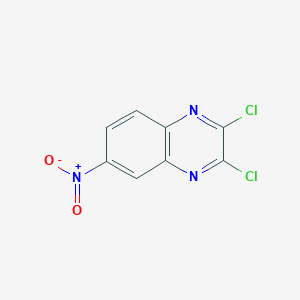

2,3-Dichloro-6-nitroquinoxaline

Description

Significance of Quinoxaline (B1680401) Derivatives in Medicinal Chemistry and Beyond

Quinoxaline derivatives, which feature a fused ring system of benzene (B151609) and pyrazine (B50134), are a cornerstone of modern medicinal chemistry and have found applications in various other scientific fields. ijpsjournal.comnih.govipp.pthillsdale.edu Their importance stems from a versatile chemical structure that allows for a wide range of modifications, leading to a diverse array of biological activities and material properties. ijpsjournal.comnih.gov

The quinoxaline scaffold is a key component in numerous compounds exhibiting a wide range of pharmacological effects. These derivatives have been extensively studied and have shown potential as:

Anticancer and Antitumor Agents: Many quinoxaline derivatives have demonstrated significant activity against various cancer cell lines and are considered an important basis for the development of new anticancer drugs. nih.govresearchgate.netontosight.aisapub.orgmdpi.comnih.govresearchgate.net Some have been investigated as kinase inhibitors, which are crucial in cancer cell signaling pathways. ontosight.aimdpi.comresearchgate.net

Antimicrobial Agents: Quinoxaline derivatives have been identified as potent antibacterial and antifungal agents. ijpsjournal.comnih.govresearchgate.netsapub.orgwisdomlib.org Notably, some antibiotics like echinomycin (B1671085) and levomycin contain a quinoxaline moiety and are effective against Gram-positive bacteria. ijpsjournal.compharmatutor.org

Antiviral Agents: The antiviral properties of quinoxaline derivatives have been reported, with some compounds showing activity against viruses like herpes simplex. nih.govontosight.aisapub.orgwisdomlib.org

Anti-inflammatory Agents: Several quinoxaline derivatives have been shown to possess anti-inflammatory properties. nih.govresearchgate.netontosight.ainih.gov

Other Therapeutic Areas: The biological activities of quinoxalines also extend to anti-trypanosomal, antiplasmodial, antihistaminic, and neuroprotective effects. researchgate.netpharmatutor.orgnih.gov They have also been investigated for their potential in treating diabetes, glaucoma, and cardiovascular diseases. ijpsjournal.comresearchgate.netnih.gov

The broad spectrum of biological activities has led to the inclusion of quinoxaline derivatives in several marketed drugs, including Glecaprevir, Voxilaprevir, and Balversa (erdafitinib). nih.gov

The quinoxaline ring system is considered a "privileged scaffold" in drug discovery. mdpi.comnih.govbenthamdirect.com This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring contribute to its ability to interact with various enzymes, receptors, and DNA. mdpi.com The ease of synthesis and the possibility of introducing diverse substituents at various positions on the quinoxaline core allow for the fine-tuning of pharmacological properties, making it a highly adaptable platform for developing new therapeutic agents. mdpi.comnih.gov

Beyond their medicinal applications, quinoxaline derivatives have also demonstrated significant potential in the field of materials science. Their unique electronic and photophysical properties make them suitable for a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Quinoxalines are used as electron-transporting and luminescent materials in the fabrication of OLEDs. researchgate.net

Dyes and Pigments: The chromophoric nature of the quinoxaline system has led to its use in the production of dyes. nih.govpharmatutor.orgresearchgate.net

Organic Semiconductors: Certain quinoxaline derivatives exhibit semiconducting properties, making them valuable in the development of organic electronic devices. nih.govpharmatutor.org

Corrosion Inhibitors: They have been shown to be effective in preventing the corrosion of metals. ipp.pt

Contextualizing 2,3-Dichloro-6-nitroquinoxaline within the Quinoxaline Family

Within the extensive family of quinoxaline derivatives, this compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

The structure of this compound is characterized by a quinoxaline core with two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position. guidechem.com These features have profound implications for its chemical reactivity:

Reactive Chlorine Atoms: The two chlorine atoms on the pyrazine ring are highly susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at these positions, making it a versatile building block for the synthesis of more complex quinoxaline derivatives. researchgate.net

Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the electron density of the entire ring system. This can affect the regioselectivity of further reactions and modify the biological activity of the resulting compounds. mdpi.com The presence of the nitro group, in conjunction with the chlorine atoms, can influence the dihedral angle and rotational barrier of the nitro group itself. mdpi.com

Historically, research on this compound has primarily focused on its utility as a synthetic intermediate. It is often prepared from the corresponding 2,3-dihydroxy-6-nitroquinoxaline. google.com The compound serves as a key starting material for the synthesis of a diverse range of 6-nitroquinoxaline (B1294896) derivatives with potential applications in medicinal chemistry and materials science. While specific in-depth studies on the biological activities of this compound itself are not as prevalent as for other quinoxaline derivatives, its importance lies in the vast library of compounds that can be accessed through its chemical transformations.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-6-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCUOAQTGDBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351044 | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-60-4 | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 6 Nitroquinoxaline

Classical and Modern Synthetic Approaches to 2,3-Dichloro-6-nitroquinoxaline

The synthesis of this compound can be achieved through several pathways, each with distinct characteristics regarding efficiency, environmental impact, and scalability.

The foundational approach to synthesizing the quinoxaline (B1680401) core involves the cyclocondensation of an ortho-phenylenediamine with an alpha-dicarbonyl compound. For this compound, the synthesis typically starts with the condensation of 4-nitro-1,2-phenylenediamine and oxalic acid (or its derivatives) to form the intermediate 6-nitroquinoxaline-2,3-diol. google.com This intermediate is then subjected to a chlorination reaction.

Common chlorinating agents used for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net Refluxing 6-nitroquinoxaline-2,3-diol with phosphorus oxychloride, for instance, effectively replaces the hydroxyl groups with chlorine atoms to yield the desired this compound. chemicalbook.com This two-step process, while reliable, involves the isolation of an intermediate and the use of harsh reagents.

To improve efficiency and reduce waste, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. A notable one-pot method for preparing 2,3-dichloroquinoxaline (B139996) derivatives involves starting from the respective o-phenylenediamine (B120857) (in this case, 4-nitro-1,2-phenylenediamine) and oxalic acid, using a catalyst such as silica (B1680970) gel or methanesulfonic acid. google.com The reaction proceeds to form the dihydroxy intermediate, which is then chlorinated in the same pot, for example with phosphorus oxychloride. google.com

The main advantages of these one-pot strategies include:

Simplified Operations: Eliminating the need to separate and purify intermediates saves time and resources. google.com

Lower Costs: Using inexpensive raw materials and catalysts contributes to a more economical process. google.com

Milder Conditions: The reactions can often be carried out under less harsh conditions than traditional methods. google.com

Environmental Friendliness: Reducing the number of steps and the amount of solvent used aligns with the principles of green chemistry. google.com

Achieving high yields in these one-pot reactions can be highly dependent on the reaction temperature, with studies showing that temperatures around 100-110 °C are optimal for certain catalytic systems. google.com

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry approaches to quinoxaline synthesis focus on using less toxic solvents, developing catalyst-free reactions, and improving atom economy. nih.gov For instance, the use of thiamine (B1217682) (vitamin B1) as a catalyst under ultrasound irradiation represents a move towards more environmentally benign synthetic conditions. The development of iron-catalyzed one-pot syntheses of quinoxalines from 2-nitroanilines and vicinal diols is another example, which avoids external oxidants and reductants, producing water as the only byproduct. nih.gov While not all of these green methods have been specifically documented for this compound, they represent the direction of current research in quinoxaline chemistry, aiming for syntheses that are both efficient and environmentally responsible. nih.gov

Functionalization and Derivatization of this compound

This compound is a valuable synthetic intermediate primarily due to the reactivity of its two chlorine atoms, which can be readily displaced by various nucleophiles. nih.govnih.gov

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing pyrazine (B50134) ring and the strongly deactivating nitro group makes the carbon atoms at the C2 and C3 positions highly electron-deficient. youtube.comlibretexts.orgopenstax.orgmasterorganicchemistry.com This electronic arrangement activates the chlorine atoms, making them excellent leaving groups for substitution by a wide range of nucleophiles. libretexts.orgopenstax.org

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks one of the chlorine-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgopenstax.org The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the nitro group. youtube.comopenstax.org In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. openstax.org

The two chlorine atoms can be replaced sequentially or simultaneously, allowing for the synthesis of both symmetrical and asymmetrical 2,3-disubstituted quinoxalines. nih.gov This reactivity provides a versatile method for creating a diverse library of quinoxaline derivatives. nih.govnih.gov The reaction with various nitrogen, sulfur, and oxygen nucleophiles leads to the formation of new C-N, C-S, and C-O bonds, respectively.

The synthesis of symmetrically 2,3-disubstituted quinoxalines is typically achieved by reacting 2,3-dichloroquinoxaline with an excess of a nucleophile. nih.gov This method is often preferred over the cyclocondensation route because of its broader scope and the ready availability of the starting materials. nih.gov

Below is a table summarizing the reaction of this compound with various nucleophiles to produce 2,3-disubstituted derivatives.

| Nucleophile | Reagent Type | Resulting Derivative Class |

| Amines (e.g., butylamine) | Nitrogen Nucleophile | 2,3-Diamino-6-nitroquinoxalines |

| Thiols (e.g., thiophenol) | Sulfur Nucleophile | 2,3-Dithio-6-nitroquinoxalines |

| Hydrazine | Nitrogen Nucleophile | 2,3-Dihydrazinyl-6-nitroquinoxaline |

| Anilines (e.g., 4-chloroaniline) | Nitrogen Nucleophile | 2,3-Dianilino-6-nitroquinoxalines |

| Thiosalicylic acid | Sulfur/Oxygen Nucleophile | Derivatives with thioether and carboxylic acid groups |

This table is generated based on the general reactivity of 2,3-dichloroquinoxalines with various nucleophiles as described in the cited literature. nih.govnih.gov

By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is also possible to achieve monosubstitution, where only one chlorine atom is replaced, yielding asymmetrically substituted products. nih.gov This stepwise functionalization further enhances the synthetic utility of this compound as a scaffold for complex molecules.

Nucleophilic Aromatic Substitution Reactions

Formation of 2,3-Bis(phenylamino)-quinoxalines

The chlorine atoms at the C2 and C3 positions of this compound are readily displaced by amine nucleophiles. The reaction with anilines, for instance, provides a direct route to 2,3-bis(phenylamino)-quinoxaline derivatives.

Detailed research findings show that N-aryl and N-phenyl-alkyl analogues can be generated through a one-step reaction using this compound as the starting material. biorxiv.org The synthesis is typically achieved by heating the dichloro-nitroquinoxaline with various substituted anilines or phenyl-alkyl amines in a polar aprotic solvent. biorxiv.orgresearchgate.net For example, reacting this compound with different substituted anilines in anhydrous dimethyl sulfoxide (B87167) (DMSO) at 130°C for 30 minutes yields the corresponding 2,3-bis(phenylamino)-6-nitroquinoxaline derivatives. researchgate.net This substitution reaction serves as a foundational step for creating libraries of compounds with potential biological activities. biorxiv.org

Table 1: Synthesis of 2,3-Bis(phenylamino)-quinoxaline Derivatives

| Starting Material | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Substituted Anilines | Anhydrous DMSO, 130°C, 30 min | N-aryl-2,3-bis(phenylamino)-6-nitroquinoxalines |

| This compound | Phenyl-alkyl amines | Anhydrous DMSO, 130°C, 30 min | N-phenyl-alkyl-2,3-bis(phenylamino)-6-nitroquinoxalines |

This table is based on the reaction conditions described in the literature. biorxiv.orgresearchgate.net

Regioselective Alkoxylation Reactions

The chlorine atoms of the quinoxaline core can also be substituted by oxygen nucleophiles, such as alkoxides or phenoxides, in nucleophilic aromatic substitution reactions. While the specific regioselectivity in this compound is a subject of detailed study, the general reactivity allows for the synthesis of ether-linked quinoxalines. For instance, related studies on 2,3-dichloroquinoxaline have demonstrated that it can react with nucleophiles like methoxyphenols to yield 2,3-bis(phenoxy)quinoxaline derivatives. udayton.edu

In one synthetic approach involving a related quinoxaline, the C2 chlorine is replaced by an ether linkage attached to a benzene (B151609) ring. nih.gov This highlights the potential for sequential and regioselective substitutions, where reaction conditions could be tuned to favor monosubstitution or disubstitution, although specific examples for this compound are highly dependent on the nucleophile and reaction parameters.

Reductions of the Nitro Group

The nitro group at the C6 position is a key functional handle that can be readily reduced to an amino group. This transformation opens up a vast array of possibilities for further derivatization and molecular elaboration. The resulting 6-aminoquinoxaline (B194958) is a critical intermediate for synthesizing compounds with diverse chemical properties. biorxiv.orgresearchgate.net

Catalytic Hydrogenation to Aminoquinoxalines

A standard and efficient method for the reduction of the nitro group on the quinoxaline scaffold is catalytic hydrogenation. researchgate.net This clean and high-yielding reaction is a cornerstone in the synthetic pathway of many quinoxaline-based compounds.

Specifically, the nitro group of 2,3-bis(phenylamino)-6-nitroquinoxaline derivatives can be reduced to the corresponding primary amine using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is typically carried out in a solvent like ethyl acetate (B1210297) (AcOEt) at room temperature for approximately 2 hours. researchgate.net This method is highly effective and chemoselective, leaving the chloro- or amino-substituents at the C2 and C3 positions intact.

Table 2: Conditions for Catalytic Hydrogenation

| Substrate | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,3-Bis(phenylamino)-6-nitroquinoxaline | H₂, Pd/C | Ethyl Acetate (AcOEt) | Room Temperature, 2 h | 6-Amino-2,3-bis(phenylamino)quinoxaline |

This table summarizes the conditions for the reduction of the nitro group as reported in scientific literature. researchgate.net

Subsequent Derivatization of Aminoquinoxalines

The 6-amino group, formed from the reduction of the nitro functionality, is a versatile point for further chemical modification. It can readily undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. researchgate.netnih.govsigmaaldrich.com

One common derivatization is acylation. The 6-amino-2,3-bis(phenylamino)quinoxaline can be reacted with acyl chlorides (RCOCl) in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dichloromethane (B109758) (DCM). researchgate.net This reaction proceeds from 0°C to room temperature over 1 hour to form the corresponding 6-acylamino derivatives. researchgate.net Such derivatizations are crucial for exploring the structure-activity relationships of these molecules in various applications. biorxiv.org

Microwave-Assisted Organic Synthesis (MAOS) in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. udayton.edue-journals.inijnrd.org Its application in quinoxaline chemistry has been shown to be highly effective. udayton.eduresearchgate.netdoaj.org

While the direct synthesis of 2,3-bis(phenylamino)-quinoxalines from this compound has been reported using conventional heating, researchgate.net MAOS has been successfully employed in subsequent derivatization steps. For instance, the reaction of a 6-aminoquinoxaline derivative with 1,2-dibromoethane (B42909) was carried out using microwave irradiation (300 W) at 150°C for 15 minutes in the presence of potassium carbonate in acetonitrile. researchgate.net The use of microwave heating in the synthesis of various quinoxaline derivatives from 2,3-dichloroquinoxaline has been shown to be complete in as little as 5 minutes, highlighting the efficiency of this "green chemistry" approach. udayton.edue-journals.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods

| Reaction Type | Method | Reaction Time | Key Advantages |

|---|---|---|---|

| Amine Derivatization | Conventional Heating | Hours | Standard, well-established |

| Amine Derivatization | Microwave Irradiation (MWI) | 15 minutes | Rapid heating, shorter reaction time, potentially higher yield |

| Nucleophilic Substitution | Conventional Heating | 30 minutes - hours | Controlled conditions |

| Nucleophilic Substitution | Microwave Irradiation (MWI) | 5 minutes | Solvent-free potential, high speed, high yield |

This table draws a comparison based on findings in quinoxaline chemistry. researchgate.netudayton.edu

Other Chemical Modifications and Their Outcomes

Beyond the primary reactions of the chloro and nitro groups, the 2,3-dichloroquinoxaline scaffold can undergo other chemical modifications to produce a variety of heterocyclic systems. The reactivity of the dichloro-derivative towards different nucleophiles can lead to the formation of fused-ring structures.

For example, 2,3-dichloroquinoxaline derivatives can react with binucleophiles like thiocarbohydrazide (B147625) to yield fused researchgate.netudayton.eduguidechem.comthiadiazino[5,6-b]quinoxaline systems. nih.gov Similarly, reaction with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol can produce complex triazolo-thiadiazino-quinoxaline structures. nih.gov These reactions demonstrate the utility of 2,3-dichloroquinoxaline as a building block for constructing larger, more complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Cyclocondensation Reactions

The synthesis of the quinoxaline ring system is frequently achieved through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, the primary synthetic route involves a two-step process. The first step is the cyclocondensation of 1,2-diamino-4-nitrobenzene with a suitable 1,2-dicarbonyl compound, typically a derivative of oxalic acid, to form the intermediate 6-nitro-2,3-quinoxalinediol. The subsequent step involves the chlorination of this intermediate to yield the final product.

The foundational cyclocondensation reaction involves the reaction of 1,2-diamino-4-nitrobenzene with reagents like oxalic acid or its esters. nih.govnih.gov This reaction forms the heterocyclic quinoxaline core. The nitro group at the 6-position of the diamine is retained throughout this process.

Following the formation of the dihydroxy intermediate, a chlorination step is employed. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to replace the hydroxyl groups with chlorine atoms, affording this compound. chemicalbook.comresearchgate.net The reaction conditions for this chlorination, including temperature and reaction time, are critical for achieving high yields. chemicalbook.com

Detailed findings from synthetic studies are presented in the tables below, outlining the reactants, conditions, and outcomes for both the cyclocondensation and subsequent chlorination steps.

Table 1: Synthesis of 6-nitro-2,3-quinoxalinediol via Cyclocondensation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1,2-Diamino-4-nitrobenzene | Oxalic acid | Aqueous HCl | Heating | 6-nitro-2,3-quinoxalinediol |

| 1,2-Diamino-4-nitrobenzene | Diethyl oxalate | Ethanol | Reflux | 6-nitro-2,3-quinoxalinediol |

Table 2: Chlorination of 6-nitro-2,3-quinoxalinediol

| Reactant | Chlorinating Agent | Catalyst/Solvent | Temperature | Reaction Time | Product | Yield |

| 6-nitro-2,3-quinoxalinediol | Phosphorus oxychloride (POCl₃) | N,N-Dimethylformamide (DMF) | 80 °C | 6 h | This compound | Good |

| Quinoxaline-2,3(1H,4H)-dione | Phosphorus oxychloride (POCl₃) | N/A (refluxed in POCl₃) | 100 °C | 3 h | 2,3-Dichloroquinoxaline | 92% chemicalbook.com |

| 2,3-Dihydroxyquinoxaline | Thionyl chloride (SOCl₂) | 1-Chlorobutane / DMF | Reflux (79-100 °C) | 1 h | 2,3-Dichloroquinoxaline | 98% chemicalbook.com |

*Note: Data for the non-nitrated analogue is provided to illustrate typical reaction conditions and yields for the chlorination step. chemicalbook.com

Structure Activity Relationship Sar Studies of 2,3 Dichloro 6 Nitroquinoxaline Derivatives

General Principles of SAR in Quinoxaline (B1680401) Research

Quinoxaline, a fused heterocyclic system composed of a benzene (B151609) and a pyrazine (B50134) ring, is a versatile scaffold in drug discovery due to its wide array of biological activities. mdpi.comnih.gov The main sites for substitution on the quinoxaline nucleus are the C2, C3, C6, and C7 positions. mdpi.com The biological activity of quinoxaline derivatives can be significantly modulated by introducing various functional groups at these positions.

Key SAR principles for quinoxaline derivatives include:

The Quinoxaline Core: The quinoxaline moiety itself is considered an essential pharmacophore for many biological activities, including anticancer effects. mdpi.com

Substitutions at C2 and C3: These positions are frequently modified to enhance activity. For instance, the introduction of aromatic or heterocyclic systems, often via different linkers, can have a profound impact. mdpi.com The nature of the linker, whether aliphatic or hetero-atomic, can also influence reactivity and biological response. mdpi.com

Substitutions on the Benzene Ring (C5, C6, C7, C8): The aromatic part of the quinoxaline nucleus can be substituted, commonly with halogens like chlorine (Cl) or fluorine (F) at the C6 and/or C7 positions, to increase biological activity. mdpi.com

N-Oxides: The oxidation of the nitrogen atoms in the pyrazine ring to form quinoxaline 1,4-di-N-oxides can significantly enhance certain biological activities, such as antimycobacterial properties. nih.govmdpi.com

Impact of Substitutions on Biological Activity

The biological profile of 2,3-dichloro-6-nitroquinoxaline is shaped by the interplay of its distinct substituents. The dichloro groups at the C2 and C3 positions and the nitro group at the C6 position each contribute significantly to the molecule's reactivity and biological effects.

The two chlorine atoms at the C2 and C3 positions of the pyrazine ring are crucial for the chemical reactivity of this compound. These chloro groups are excellent leaving groups, making the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity allows for the synthesis of a wide variety of 2,3-disubstituted quinoxaline derivatives by reacting 2,3-dichloroquinoxaline (B139996) with various nucleophiles, such as amines and anilines. nih.govnih.gov

The substitution of one or both chlorine atoms can lead to compounds with altered and often enhanced biological activities. For example, the reaction of 2,3-dichloroquinoxaline with nonaniline amines has been explored to create novel compounds. nih.gov However, in some antischistosomal studies, aniline-containing quinoxalines demonstrated better activity than those synthesized with other amines. nih.gov

The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the quinoxaline ring system significantly influences the molecule's electronic properties and biological activity. In some instances, the presence of a nitro group can enhance the biological effects of quinoxaline derivatives. For example, the addition of a nitro group to certain quinoxaline scaffolds was found to increase their activity against newly transformed schistosomula (NTS). nih.gov This enhanced activity might be attributed to the targeting of parasitic redox systems, a mechanism observed with other nitroaromatic antiparasitic compounds. nih.gov

The C6 position is a key site for modification on the quinoxaline ring. The introduction of a nitro group at this position, as in this compound, is a significant structural feature. The synthesis of 6-nitro-2,3-dichloroquinoxaline allows for the creation of a series of 6-nitroquinoxaline (B1294896) derivatives through nucleophilic substitution reactions at the C2 and C3 positions. nih.gov

Studies on various quinoxaline derivatives have shown that substitutions at the C6 and C7 positions with halogens or other groups can be critical for biological activity. mdpi.comnih.gov For instance, in the development of antimalarial and antileishmanial agents, compounds with a halogen group at the C6 or C7 position showed promise. nih.gov

The introduction of various substituents on the quinoxaline core often involves linkers, which can also play a role in the biological activity. In some anticancer quinoxaline derivatives, an NH-CO linker at the C2 position increased activity, while aliphatic linkers decreased it. mdpi.com Conversely, in other series, an aliphatic linker at the C3 position was found to be essential for activity. mdpi.com

Furthermore, substitutions on the aromatic rings that are attached to the quinoxaline scaffold are critical. The electronic nature of these substituents (electron-donating or electron-withdrawing) can significantly affect the biological activity. For example, in some anticancer derivatives, electron-releasing groups on an attached phenyl ring increased activity, while electron-withdrawing groups decreased it. mdpi.com

Computational and Spectroscopic Studies in 2,3 Dichloro 6 Nitroquinoxaline Research

Computational Modeling and Molecular Dynamics

Computational chemistry offers a powerful lens through which to examine the properties and potential interactions of 2,3-dichloro-6-nitroquinoxaline at a molecular level. Through modeling and simulation, researchers can predict physicochemical properties and simulate its behavior in biological systems, guiding further experimental work.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule in different environments, affecting its solubility, membrane permeability, and binding to biological targets. Predicting pKa values computationally has become an invaluable tool in drug discovery and chemical research.

Various computational methods exist for pKa prediction, broadly categorized as empirical and quantum mechanical (QM) approaches. nih.gov Empirical methods, such as those based on Quantitative Structure-Activity Relationships (QSAR), utilize databases of experimentally determined pKa values to build models. sigmaaldrich.com These models correlate structural fragments and physicochemical descriptors with acidity or basicity. sigmaaldrich.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nist.gov In the context of this compound, docking studies are instrumental in exploring its potential as an inhibitor for various biological targets, such as kinases, enzymes, or receptors. bmrb.io Quinoxaline (B1680401) derivatives have been investigated as inhibitors for targets like tubulin and α-glucosidase. bmrb.iochemicalbull.com

The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and a 3D model of the ligand (this compound). uni.lu Using software like GLIDE, the ligand is placed into the binding site of the protein, and various conformations are sampled. uni.lu A scoring function is then used to estimate the binding affinity, with lower binding energy values (measured in kcal/mol) indicating a more stable interaction. chemicalbull.com

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the active site. uni.lu For instance, research on related diphenylquinoxaline derivatives has shown that the quinoxaline core can engage in crucial interactions within the binding pockets of enzymes, guiding the rational design of more potent and selective inhibitors. chemicalbull.com

As a nitroaromatic compound, this compound belongs to a class of molecules known as energetic materials. The detonation velocity (D) is a key performance characteristic of such compounds. researchgate.net While this specific molecule may not be a primary explosive, computational methods developed for C-H-N-O explosives can be used to estimate its energetic potential.

Empirical methods, such as the Kamlet-Jacobs equations, provide a straightforward way to estimate detonation velocity and pressure. researchgate.net These equations rely on the explosive's elemental composition, its loading density (ρ), and its calculated heat of detonation (Q). researchgate.netrsc.org The calculation assumes a specific set of detonation products, typically N₂, H₂O, CO₂, and solid carbon. researchgate.net

More advanced computational approaches use density functional theory (DFT) to calculate the total energy of the explosive molecule. chemicalbook.com This energy value, along with the molecular weight, can be used in regressed equations to predict the detonation velocity with greater accuracy. rsc.orgchemicalbook.com Additionally, first-principles reactive molecular dynamics simulations can model the entire chemical dissociation process to predict detonation properties, though this is a computationally intensive method. These calculations are vital for screening new potential energetic materials for performance and stability. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

NMR spectroscopy is a definitive method for confirming the structure of this compound by providing information about the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring portion of the molecule. Due to the electron-withdrawing nature of the nitro group and the quinoxaline nitrogens, these aromatic protons would appear in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. The proton at the C5 position is expected to appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the structure. The two carbons bonded to chlorine atoms (C2 and C3) are expected to have chemical shifts in the range of 140-150 ppm. The six carbons of the nitrobenzene ring would also show distinct signals, with their chemical shifts influenced by the attached nitro group and the fused pyrazine (B50134) ring. Carbons bearing the nitro group (C6) and those adjacent to the ring nitrogens (C4a, C8a) would be shifted significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles and analysis of related structures.

View Data

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~144 |

| C3 | - | ~144 |

| C4a | - | ~141 |

| C5 | ~8.8 (d) | ~126 |

| C6 | - | ~148 |

| C7 | ~8.5 (dd) | ~124 |

| C8 | ~8.2 (d) | ~130 |

| C8a | - | ~142 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₃Cl₂N₃O₂), the calculated monoisotopic mass is approximately 242.96 Da. researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243. A characteristic isotopic pattern would be visible for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for such a molecule would involve the loss of neutral fragments. The loss of the nitro group (NO₂, 46 Da) would lead to a significant fragment ion. Other expected fragmentations include the loss of a chlorine atom (Cl, 35/37 Da) or the elimination of molecules like HCN (27 Da).

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular formula and common fragmentation patterns.

View Data

| m/z Value | Interpretation | Notes |

| 243/245/247 | [M]⁺ | Molecular ion peak cluster showing characteristic 2Cl isotope pattern. |

| 213/215/217 | [M-NO]⁺ | Loss of nitric oxide. |

| 208/210 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 197/199/201 | [M-NO₂]⁺ | Loss of the nitro group. |

| 172 | [M-Cl-HCN]⁺ | Subsequent loss of HCN after loss of Cl. |

X-ray Crystallography for Structure Confirmation

X-ray crystallography stands as the principal and most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unambiguous confirmation of molecular geometry and stereochemistry. nih.gov This technique is indispensable in synthetic chemistry for verifying the constitution of newly synthesized compounds, offering precise measurements of bond lengths, bond angles, and crystal packing arrangements. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. nih.gov

While a specific crystal structure for this compound is not detailed in the available literature, studies on closely related quinoxaline derivatives illustrate the power of this technique. For instance, the crystal structure of 2,3-dichloro-6-methoxyquinoxaline was determined to confirm its molecular structure. researchgate.net In that study, crystals were obtained, and single-crystal X-ray diffraction analysis was performed. researchgate.net The data collected confirmed the planar quinoxaline ring system and the positions of the chloro and methoxy substituents, with all bond lengths and angles falling within normal ranges. researchgate.net

Such analyses provide foundational data that are crucial for understanding the molecule's physical properties and chemical reactivity. The detailed structural parameters obtained are prerequisites for computational studies and for rational drug design where structure-function relationships are paramount. nih.gov

Table 1: Example Crystallographic Data for a Related Compound, 2,3-Dichloro-6-methoxyquinoxaline This table presents data for a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₉H₆Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.597(6) |

| b (Å) | 3.9346(16) |

| c (Å) | 15.614(6) |

| β (°) | 101.834(4) |

| Volume (ų) | 937.8(6) |

| Z | 4 |

| Data sourced from the crystallographic study of 2,3-dichloro-6-methoxyquinoxaline. researchgate.net |

UV-Vis Spectroscopy and Image Analysis for Quantification and Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis and kinetic monitoring of chemical reactions involving chromophoric compounds. sapub.orgnih.gov The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. ijpsonline.com This technique is particularly valuable for studying reactions that involve a change in color or a shift in the absorption spectrum as reactants are converted to products. sapub.orggbcsci.com

In the context of quinoxaline chemistry, UV-Vis spectroscopy, often coupled with digital image analysis, has been successfully employed for both quantification and kinetic profiling. Research on amino-nitroquinoxaline dyes, which utilized a related starting material (2,3-dichloro-6,7-dinitroquinoxaline), demonstrates this application. semanticscholar.org In these studies, UV-Vis spectroscopy was used to determine the concentration of newly synthesized dye compounds in solution. semanticscholar.org By measuring the absorbance at the wavelength of maximum absorption (λmax), researchers can construct calibration curves to quantify compounds accurately. ijpsonline.com

This approach extends to kinetic studies by monitoring the change in absorbance over time. gbcsci.comnih.gov For example, the conversion of one quinoxaline derivative to another can be followed by tracking the decrease in the reactant's absorbance or the increase in the product's absorbance. semanticscholar.org This data allows for the determination of reaction rates and the elucidation of reaction mechanisms. ntnu.noresearchgate.net

Furthermore, modern approaches combine traditional spectroscopy with digital image analysis from devices like desktop scanners. semanticscholar.org This method allows for the characterization and quantification of compounds directly in formats like 96-microwell plates or on thin-layer chromatography (TLC) plates. semanticscholar.org The color intensity (e.g., RGB values) of the digital images can be correlated with the concentration of the analyte, providing a high-throughput and cost-effective alternative to conventional spectrophotometry. nih.govsemanticscholar.org This dual approach was successfully used to predict the concentration of different quinoxaline dyes in a mixture and to build a kinetic profile for a reaction involving the conversion between two derivatives. semanticscholar.org

Table 2: Example Quantitative Analysis Data for Quinoxaline Dyes This table presents data from a study on amino-nitroquinoxaline dyes to illustrate the application of UV-Vis spectroscopy and image analysis in quantification.

| Compound | Method | Limit of Detection (LOD) (mmol L⁻¹) | Limit of Quantification (LOQ) (mmol L⁻¹) |

| Dye 2 (Chloro-dinitro-pyrrolidinoquinoxaline) | UV-Vis & Image Analysis | 0.012 | 0.040 |

| Dye 3 (Dinitro-dipyrrolidinoquinoxaline) | UV-Vis & Image Analysis | 0.004 | 0.013 |

| Data sourced from a study on the quantification of synthetic amino-nitroquinoxaline dyes. semanticscholar.org |

Future Directions and Research Gaps

Development of Next-Generation Therapeutic Agents

The 2,3-dichloro-6-nitroquinoxaline moiety is a privileged scaffold for developing novel therapeutic agents due to its versatile chemical reactivity and proven biological activity in a range of derivatives. Future research should strategically build upon existing findings to create next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties.

Key areas for development include:

Antiparasitic Agents: Derivatives of 6-nitroquinoxaline (B1294896) have shown potent activity against parasites like Schistosoma mansoni and Trichomonas vaginalis. nih.govnih.gov Future efforts should focus on optimizing these lead compounds to improve their efficacy and explore their activity against a broader spectrum of parasitic diseases. The addition of a nitro group to the quinoxaline (B1680401) scaffold has been shown in some cases to increase activity, potentially by targeting parasitic redox systems. nih.gov

Anticancer Therapeutics: Quinoxaline derivatives are recognized as promising anticancer agents. nih.govresearchgate.net Research has identified their potential as dual inhibitors of the PI3K/mTOR signaling pathway and as inhibitors of VEGFR-2, both crucial in cancer progression. rjptonline.orgekb.eg Compounds like PX-866 and PKI-587, which are quinoxaline derivatives, have shown efficacy in preclinical studies and have been investigated in clinical trials for various cancers. rjptonline.org Future development should leverage the this compound framework to design novel inhibitors targeting these and other validated cancer pathways.

AMPA Receptor Antagonists: The quinoxaline structure is a cornerstone in the development of competitive AMPA receptor antagonists, which are potential therapeutics for neurodegenerative disorders such as epilepsy, cerebral ischemia, and Parkinson's disease. nih.govresearchgate.net Compounds like 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione have demonstrated high affinity and selectivity for the AMPA receptor. nih.gov Further research should aim to refine these molecules to enhance their neuroprotective effects and improve their drug-like properties for better clinical outcomes. nih.govnih.gov

Table 1: Therapeutic Potential of Quinoxaline Derivatives

| Therapeutic Area | Target/Mechanism | Example Compound Class | Key Findings |

| Parasitic Diseases | Parasitic Redox Systems | 6-Nitroquinoxaline analogs | Potent activity against Schistosoma mansoni and Trichomonas vaginalis. nih.govnih.gov |

| Cancer | PI3K/mTOR Pathway, VEGFR-2 | Quinoxaline-based inhibitors (e.g., PX-866, PKI-587) | Inhibition of tumor growth and angiogenesis in preclinical and clinical studies. nih.govrjptonline.orgekb.eg |

| Neurodegenerative Diseases | AMPA Receptor Antagonism | Nitro-quinoxalinediones | High affinity and selectivity for AMPA receptors, showing neuroprotective potential. nih.govnih.gov |

Exploration of Novel Mechanisms of Action

While current research has elucidated several mechanisms of action for quinoxaline derivatives, a deeper understanding is necessary to identify new therapeutic targets and overcome resistance.

Future investigations should prioritize:

Kinase Inhibition Profiles: Quinoxaline derivatives are known to be potent ATP-competitive inhibitors for a variety of kinases, including VEGFR, PDGFR, and Src. nih.gov Comprehensive screening of derivatives from this compound against a wide panel of kinases could reveal novel and selective inhibitors for untapped therapeutic targets in oncology and inflammatory diseases. nih.gov

DNA Damage and Repair: Some quinoxaline 1,4-dioxide derivatives have been identified as DNA-damaging agents, a mechanism with significant potential in antimicrobial and anticancer therapy. mdpi.com Investigating whether derivatives of this compound can induce DNA damage and how they interact with cellular DNA repair pathways could open new avenues for drug development.

Apoptosis Induction: Certain anticancer quinoxaline derivatives have been shown to induce apoptosis in tumor cells. nih.govnih.gov Future studies should focus on delineating the specific apoptotic pathways (e.g., intrinsic vs. extrinsic) triggered by novel compounds derived from this compound and identifying the key molecular players involved, such as Bax and Bcl-2. nih.gov

Advanced Synthetic Methodologies for Improved Yields and Selectivity

The synthesis of diverse chemical libraries from this compound is fundamental for structure-activity relationship (SAR) studies and the discovery of new drug candidates. The primary synthetic route involves nucleophilic aromatic substitution (SNAr) reactions at the 2 and 3 positions. nih.gov

Key areas for methodological advancement include:

Regioselective Synthesis: Developing more efficient and highly regioselective methods for the sequential substitution of the two chlorine atoms is crucial. This would allow for the controlled synthesis of a wider array of 2,3-disubstituted derivatives, which is essential for fine-tuning biological activity. researchgate.net

Novel Cyclization Strategies: this compound is a key precursor for creating fused heterocyclic systems, such as nih.govnih.govrjptonline.orgtriazolo[4,3-a]quinoxalines, which exhibit a broad range of pharmacological properties. nih.govcore.ac.ukmdpi.com Research into novel, high-yield cyclization reactions will expand the chemical space available for drug discovery. For instance, the condensation of the intermediate 2-chloro-3-hydrazinoquinoxaline with aldehydes or orthoesters, followed by cyclization, is a key strategy. nih.govmdpi.com

Process Optimization and Scale-Up: For promising candidates, developing scalable, cost-effective, and environmentally friendly synthetic routes is paramount for industrial production. Methodologies that offer high yields (>99%) and selectivity, as seen in the synthesis of related nitroaromatic compounds, should be explored. google.com

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Reagent(s) | Product Class | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Aliphatic amines, anilines | Disubstituted 6-nitroquinoxalines | Primary method for introducing functional diversity. nih.gov |

| Hydrazinolysis followed by Cyclization | Hydrazine hydrate, then aldehydes/orthoesters | nih.govnih.govrjptonline.orgTriazolo[4,3-a]quinoxalines | Access to complex heterocyclic systems with broad biological activity. nih.govcore.ac.ukmdpi.com |

Comprehensive Safety and Toxicity Profiling

Despite the promising biological activities of derivatives, there is a significant gap in the comprehensive safety and toxicity data for this compound itself and its direct analogues. Establishing a thorough safety profile is a critical prerequisite for any potential therapeutic agent.

Future research must address:

In Vitro Cytotoxicity: Systematic evaluation of cytotoxicity against a panel of normal, healthy mammalian cell lines is necessary to determine the therapeutic index of new compounds. Studies on related nitroquinoxaline-2-ones showed no cytotoxic effects in mammalian cells, providing a positive outlook. nih.gov

In Vivo Acute and Subacute Toxicity: Preclinical studies in animal models are essential to understand the systemic effects of these compounds. While studies on related molecules like 2,3-dimethylquinoxaline suggest an acceptable safety profile in rodents, specific data for 6-nitro derivatives are needed. biorxiv.org Such studies would identify potential target organs for toxicity and establish a preliminary safety margin. alspi.com

Genotoxicity and Carcinogenicity: Given that some nitroaromatic compounds can have carcinogenic properties, it is imperative to assess the genotoxic and carcinogenic potential of this compound derivatives intended for therapeutic use. nih.gov

Translational Research and Clinical Applications

Bridging the gap between promising preclinical data and successful clinical application is a major challenge in drug development. For derivatives of this compound, a clear strategy for translational research is needed.

Key focus areas should include:

Preclinical Candidate Selection: Rigorous preclinical evaluation is necessary to select the most promising drug candidates. This includes in vivo efficacy studies in relevant animal models of disease, such as murine models of trichomonosis or cancer xenograft models. nih.govnih.gov

Biomarker Development: Identifying and validating biomarkers can aid in monitoring treatment response and patient stratification in future clinical trials. For kinase inhibitors, for example, biomarkers can help confirm target engagement and downstream pathway modulation. google.com

Clinical Trials: For compounds that demonstrate a strong preclinical profile with acceptable safety, progression into early-phase clinical trials is the ultimate goal. The experience from clinical trials of other quinoxaline derivatives in oncology provides a roadmap for designing studies for novel agents derived from this scaffold. rjptonline.org The ultimate objective is to convert basic scientific discoveries into meaningful clinical outcomes for patients.

Q & A

Q. What are the common synthetic routes for 2,3-dichloro-6-nitroquinoxaline, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nitration of 2,3-dichloroquinoxaline using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Key steps include:

- Intermediate isolation : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove byproducts.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 quinoxaline:nitrating agent).

Reference Data :

| Reaction Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | 0–5°C, 4h | 65–70% | >95% |

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles (e.g., C9–C10–C11 = 110.0°) and confirms nitro-group orientation .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 8.2–9.1 ppm).

- IR : Nitro-group stretching at 1527 cm⁻¹ (asymmetric) and 1341 cm⁻¹ (symmetric) .

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) or dichloromethane/hexane systems yield high-purity crystals. Solubility tests at 25°C show:

| Solvent | Solubility (mg/mL) |

|---|---|

| DCM | 120 |

| Ethanol | 15 |

Advanced Research Questions

Q. How does temperature influence regioselectivity in nucleophilic substitution reactions of this compound?

- Methodological Answer : At 30°C, 1-methylpiperazine selectively substitutes the C2-chloro group due to steric and electronic effects (C2 is less electron-deficient than C3). At 80°C, bis-substitution occurs. Kinetic vs. thermodynamic control is validated via:

Q. How can contradictions in spectral data for nitro-group vibrations be resolved?

- Methodological Answer : Discrepancies in IR nitro peaks (e.g., 1527 vs. 1540 cm⁻¹) arise from crystal packing or solvent effects. Mitigation strategies:

Q. What strategies improve catalytic hydrogenation efficiency of the nitro group to an amine?

- Methodological Answer : Hydrogenation over Pd/C (10% wt) in dimethylacetamide at 2.7 atm H₂ for 24h achieves >90% conversion. Critical factors:

Q. How do steric effects impact the synthesis of triazoloquinoxalines from this compound?

- Methodological Answer : Hydrazine substitution at C3 is hindered by the adjacent nitro group, favoring C2 reactivity. Post-substitution cyclization with acetic anhydride forms triazoloquinoxalines. Confirmation via:

| Derivative | Reaction Time | Yield |

|---|---|---|

| Triazoloquinoxaline | 6h | 75% |

| Phenyl derivative | 8h | 68% |

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of this compound in ethanol?

- Analysis : Discrepancies arise from polymorphic forms (e.g., monoclinic vs. triclinic crystals). Techniques to resolve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.